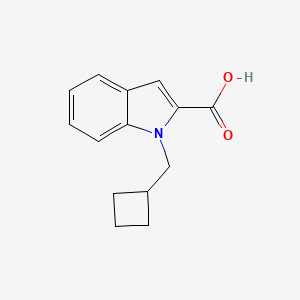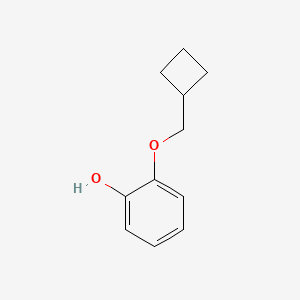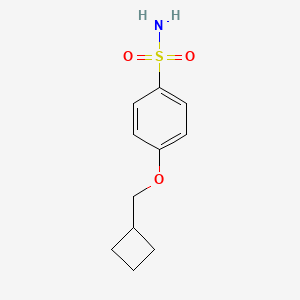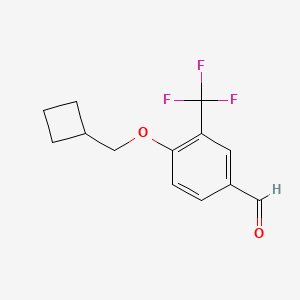
4-(Cyclobutylmethoxy)-3-(trifluoromethyl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Cyclobutylmethoxy)-3-(trifluoromethyl)benzaldehyde is an organic compound characterized by the presence of a cyclobutylmethoxy group and a trifluoromethyl group attached to a benzaldehyde core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclobutylmethoxy)-3-(trifluoromethyl)benzaldehyde typically involves the introduction of the cyclobutylmethoxy and trifluoromethyl groups onto a benzaldehyde scaffold. One common method includes the reaction of 4-hydroxy-3-(trifluoromethyl)benzaldehyde with cyclobutylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 4-(Cyclobutylmethoxy)-3-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products:
Oxidation: 4-(Cyclobutylmethoxy)-3-(trifluoromethyl)benzoic acid.
Reduction: 4-(Cyclobutylmethoxy)-3-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(Cyclobutylmethoxy)-3-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving aldehydes and their derivatives.
Industry: Utilized in the production of specialty chemicals and materials with specific properties imparted by the trifluoromethyl group.
作用机制
The mechanism of action of 4-(Cyclobutylmethoxy)-3-(trifluoromethyl)benzaldehyde largely depends on its interactions with biological molecules. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors due to its electron-withdrawing properties, which can influence the compound’s reactivity and stability. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function .
相似化合物的比较
4-(Trifluoromethyl)benzaldehyde: Lacks the cyclobutylmethoxy group, making it less sterically hindered and potentially more reactive in certain reactions.
4-(Cyclobutylmethoxy)benzaldehyde: Lacks the trifluoromethyl group, which may result in different pharmacokinetic properties and reactivity.
3-(Trifluoromethyl)benzaldehyde: Similar structure but without the cyclobutylmethoxy group, affecting its overall chemical behavior and applications.
Uniqueness: 4-(Cyclobutylmethoxy)-3-(trifluoromethyl)benzaldehyde is unique due to the combination of the cyclobutylmethoxy and trifluoromethyl groups, which impart distinct steric and electronic properties
属性
IUPAC Name |
4-(cyclobutylmethoxy)-3-(trifluoromethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O2/c14-13(15,16)11-6-10(7-17)4-5-12(11)18-8-9-2-1-3-9/h4-7,9H,1-3,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDMBQGGDXVLLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=C(C=C(C=C2)C=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
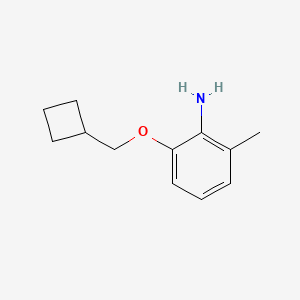
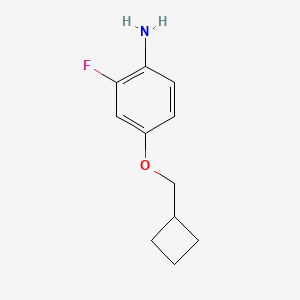
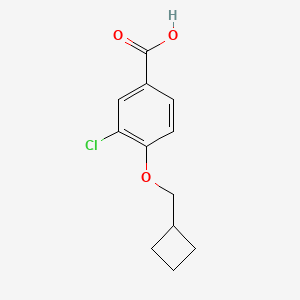
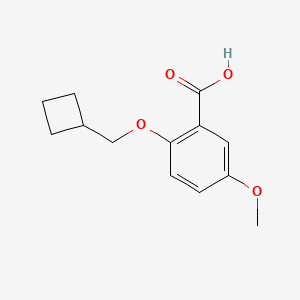
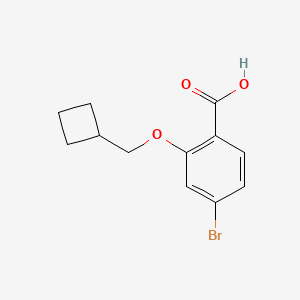
![(Cyclobutylmethyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B7940551.png)
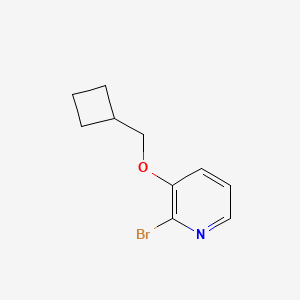
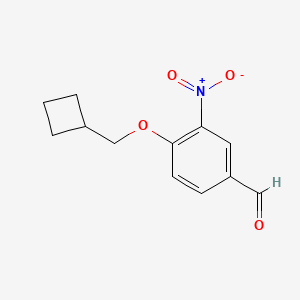
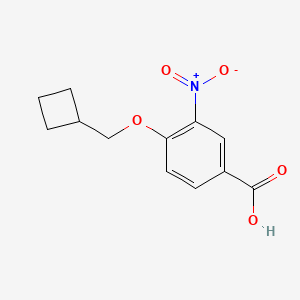
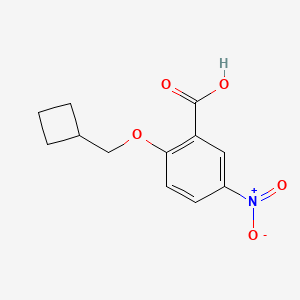
![2-{[(Benzyloxy)carbonyl]amino}-3-cyclobutylpropanoic acid](/img/structure/B7940604.png)
